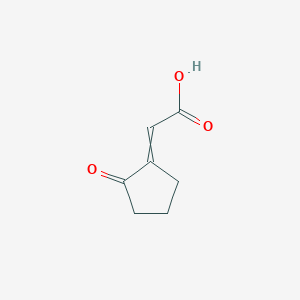(2-Oxocyclopentylidene)acetic acid
CAS No.: 89966-37-0
Cat. No.: VC16006416
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89966-37-0 |
|---|---|
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 2-(2-oxocyclopentylidene)acetic acid |
| Standard InChI | InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10) |
| Standard InChI Key | ROZKWSXOOCRCTF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=CC(=O)O)C(=O)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
(2-Oxocyclopentylidene)acetic acid is systematically named 2-(2-oxocyclopentylidene)acetic acid under IUPAC guidelines . Its structure comprises a cyclopentane ring fused with a ketone group at the 2-position and an acetic acid moiety linked via a methylidene bridge. The compound exists in multiple stereoisomeric forms, though the (E)-isomer is the most commonly reported configuration .
Table 1: Key Identifiers of (2-Oxocyclopentylidene)acetic Acid
Structural and Electronic Features
The molecule’s cyclopentane ring adopts a non-planar conformation, with the ketone group at C2 inducing partial ring strain. The acetic acid substituent introduces polarity, as evidenced by a topological polar surface area (TPSA) of 54.4 Ų . Density functional theory (DFT) calculations suggest that the conjugated system between the cyclopentylidene group and the carboxylic acid enhances resonance stabilization, influencing reactivity in nucleophilic addition and cycloaddition reactions .
Synthesis and Synthetic Challenges
Reported Synthetic Routes
While direct synthesis methods for (2-oxocyclopentylidene)acetic acid are sparsely documented in publicly available literature, analogous compounds provide insight into plausible strategies. A common approach involves the condensation of cyclopentanone derivatives with malonic acid or its esters under acidic or basic conditions . For example:
-
Knoevenagel Condensation: Cyclopentanone reacts with malonic acid in the presence of pyridine to form the methylidene bridge .
-
Oxidative Decarboxylation: Substituted cyclopentene carboxylic acids may undergo oxidation to introduce the ketone moiety .
Yield Optimization and Challenges
Key challenges in synthesizing (2-oxocyclopentylidene)acetic acid include:
-
Steric Hindrance: The cyclopentane ring limits accessibility for reagents, often reducing reaction efficiency.
-
Isomer Control: Ensuring stereochemical purity requires precise temperature and catalyst selection .
-
Purification Difficulties: The compound’s polarity complicates isolation via conventional chromatography.
Physicochemical and Computational Properties
Experimental and Predicted Data
PubChem’s computed properties provide a foundation for understanding the compound’s behavior:
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 | 0.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 54.4 Ų |
Solubility and Stability
The compound’s solubility profile is dominated by its carboxylic acid group, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in non-polar media. Stability studies indicate susceptibility to thermal decarboxylation above 150°C and photodegradation under UV light .
Related Compounds and Analogues
Structurally Similar Molecules
The following analogues highlight modifications that alter reactivity and bioactivity:
Table 3: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-(3-Oxocyclopentyl)acetic acid | Ketone position (C3 vs. C2) | |
| Cyclopentanecarboxylic acid | Lacks conjugated ketone | |
| 2-Oxobutanoic acid | Shorter carbon chain |
Research Gaps and Future Directions
Unresolved Questions
-
Stereochemical Impact: The biological implications of (E)- vs. (Z)-isomerism remain unexplored.
-
Mechanistic Studies: Detailed kinetic analyses of its reactions are needed to optimize synthetic utility.
-
In Vivo Toxicity: No preclinical data exist to evaluate its safety profile.
Recommended Studies
-
Crystallography: X-ray diffraction could resolve ambiguities in bond angles and conformations.
-
High-Throughput Screening: Testing against the NCI60 panel may reveal anticancer potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume